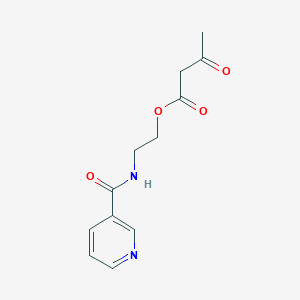![molecular formula C19H24Cl2N2OS B8301163 [(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone CAS No. 157824-29-8](/img/structure/B8301163.png)
[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone is a chemical compound with the molecular formula C19H24Cl2N2OS and a molecular weight of 399.378. It is known for its role as a selective κ-opioid receptor agonist, which means it binds specifically to κ-opioid receptors in the body, producing effects such as pain relief .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Indene Core: The indene core is synthesized through a series of reactions involving cyclization and halogenation.
Introduction of the Thiomorpholine Ring: The thiomorpholine ring is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity. This includes scaling up the reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .
Applications De Recherche Scientifique
[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of κ-opioid receptor agonists and their interactions with receptors.
Biology: The compound is used to study the biological effects of κ-opioid receptor activation, including pain relief and modulation of neurotransmitter release.
Medicine: this compound is investigated for its potential therapeutic applications in pain management and treatment of opioid dependence.
Industry: The compound is used in the development of new analgesic drugs and other pharmaceuticals.
Mécanisme D'action
[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone exerts its effects by binding to κ-opioid receptors, which are G-protein-coupled receptors located in the central and peripheral nervous systems. Upon binding, the compound activates these receptors, leading to a cascade of intracellular events that result in analgesia (pain relief) and other physiological effects. The activation of κ-opioid receptors inhibits the release of neurotransmitters such as dopamine, which contributes to its analgesic properties .
Comparaison Avec Des Composés Similaires
[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone is unique among κ-opioid receptor agonists due to its high selectivity and potency. Similar compounds include:
CI-977: Another κ-opioid receptor agonist with lower selectivity compared to R-84760.
U-69593: A κ-opioid receptor agonist with different pharmacological properties.
TRK-820: A κ-opioid receptor agonist with high affinity for multiple subtypes of κ-opioid receptors.
This compound stands out due to its specific binding affinity and the distinct pharmacological profile it exhibits, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
157824-29-8 |
|---|---|
Formule moléculaire |
C19H24Cl2N2OS |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone |
InChI |
InChI=1S/C19H24Cl2N2OS/c20-17-9-13-3-4-15(16(13)10-18(17)21)19(24)23-7-8-25-12-14(23)11-22-5-1-2-6-22/h9-10,14-15H,1-8,11-12H2/t14-,15+/m1/s1 |
Clé InChI |
RJMVKKVRRJUURW-CABCVRRESA-N |
SMILES isomérique |
C1CCN(C1)C[C@@H]2CSCCN2C(=O)[C@H]3CCC4=CC(=C(C=C34)Cl)Cl |
SMILES canonique |
C1CCN(C1)CC2CSCCN2C(=O)C3CCC4=CC(=C(C=C34)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-indole, 2-[[4-[3-(1-pyrrolidinyl)-2-pyridinyl]-1-piperazinyl]carbonyl]-](/img/structure/B8301144.png)




![7-Methoxy-alpha-(2-phenylethyl)imidazo[2,1-b]benzothiazole-3-methanol](/img/structure/B8301161.png)
![2-[2-(Morpholin-4-yl)ethyl]-2H-indazol-6-amine](/img/structure/B8301167.png)
![4-methyl-9H-indeno[2,1-b]pyridine](/img/structure/B8301178.png)
